molecular formula C22H29N3O B2600236 4-benzhydryl-N-butylpiperazine-1-carboxamide CAS No. 681801-59-2

4-benzhydryl-N-butylpiperazine-1-carboxamide

Cat. No.: B2600236
CAS No.: 681801-59-2
M. Wt: 351.5 g/mol
InChI Key: QRGYLEAVFDZUPV-UHFFFAOYSA-N
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Description

4-benzhydryl-N-butylpiperazine-1-carboxamide (BBPC) is a synthetic compound that has recently been studied for its potential applications in the scientific research field. BBPC has a wide range of applications in the field of biochemistry and physiology, due to its unique chemical structure and properties. It has been used in a variety of laboratory experiments, as well as in the development of new drugs and therapies.

Scientific Research Applications

Anticancer Applications

Research has demonstrated the potential of novel homopiperazine derivatives, including compounds structurally similar to 4-benzhydryl-N-butylpiperazine-1-carboxamide, as anticancer agents. A study by Teimoori et al. (2011) synthesized and evaluated a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives for their anticancer activity. Notably, derivatives containing the carboxamide moiety exhibited significant activity against B-cell leukemic cell lines, highlighting their potential as therapeutic agents in cancer treatment (Teimoori et al., 2011).

Enzyme Inhibition for Therapeutic Applications

In the realm of enzyme inhibition, a study by Krátký et al. (2020) developed a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as antimicrobial agents and enzyme inhibitors. These compounds demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some showing potency comparable to clinically used drugs. This suggests their potential use in treating diseases characterized by enzyme dysregulation (Krátký et al., 2020).

Anticonvulsant Drug Development

The synthesis and evaluation of phenytoin derivatives, including those with structures analogous to this compound, have been explored for their anticonvulsant properties. A study by Deodhar et al. (2009) reported the development of novel derivatives and their evaluation for anticonvulsant activity, indicating the potential of these compounds in managing seizure disorders (Deodhar et al., 2009).

Properties

IUPAC Name

4-benzhydryl-N-butylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-3-14-23-22(26)25-17-15-24(16-18-25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21H,2-3,14-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGYLEAVFDZUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323412
Record name 4-benzhydryl-N-butylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

681801-59-2
Record name 4-benzhydryl-N-butylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-4-(diphenylmethyl)piperazine-1-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N426J8B4NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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